{6-[(2-Fluorophenyl)methoxy]pyridin-3-yl}methanol
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis
The pyridine ring is a fundamental heterocyclic scaffold in organic chemistry and medicinal chemistry. dntb.gov.uaresearchgate.netsciencepublishinggroup.com Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its importance. dntb.gov.uanih.gov Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets like enzymes and receptors. dntb.gov.ua This versatility makes the pyridine nucleus a "privileged scaffold" in drug design, meaning it is a structural framework that is frequently found in biologically active compounds. gazi.edu.tr
Strategic Utility of Methanol (B129727) Moieties in Molecular Design
The methanol group, particularly as a hydroxymethyl substituent on an aromatic ring (a benzylic alcohol in this case), plays a critical role in molecular design. patsnap.compatsnap.com It can serve as a key site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. nih.gov The hydroxyl group can participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. patsnap.com Furthermore, the benzylic alcohol moiety can influence the solubility and metabolic stability of a molecule, which are critical parameters in drug development. nih.gov In medicinal chemistry, the introduction of a methanol group can lead to the formation of active metabolites or can be a key pharmacophoric feature responsible for the desired biological activity. researchgate.netdrugbank.com
Contextualizing Fluorophenyl-Substituted Pyridyl Ethers
The incorporation of a fluorophenyl group and an ether linkage further functionalizes the pyridine scaffold, often imparting unique and desirable properties. The presence of fluorine atoms in organic molecules can significantly alter their physicochemical and biological properties. nbinno.comnih.gov Fluorine's high electronegativity can influence the electronic nature of the aromatic ring, affecting its reactivity and interaction with other molecules. nbinno.com The carbon-fluorine bond is also very strong, which can enhance the metabolic stability and bioavailability of a drug candidate. nih.gov
Pyridyl ethers, particularly those with aryl substituents, are a class of compounds with diverse biological activities. nih.govnih.gov They have been investigated as ligands for various receptors, including the nicotinic acetylcholine (B1216132) receptor. nih.gov The ether linkage provides a degree of conformational flexibility, which can be advantageous for optimizing the binding of a molecule to its target. The combination of a fluorophenyl group with a pyridyl ether creates a structural motif with potential applications in both medicinal chemistry and materials science, where properties like thermal stability and specific electronic characteristics are sought after. nbinno.com
Overview of Research Trajectories for {6-[(2-Fluorophenyl)methoxy]pyridin-3-yl}methanol
While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest several promising research avenues. The convergence of the biologically active pyridine core, the modifiable methanol handle, and the property-enhancing fluorophenyl ether moiety makes this compound a compelling target for further investigation.
Potential Research Applications:
Medicinal Chemistry: Given the wide range of biological activities associated with pyridine derivatives, this compound could be explored as a scaffold for the development of novel therapeutic agents. sciencepublishinggroup.comnih.gov Potential areas of investigation include its use as an intermediate in the synthesis of inhibitors for enzymes such as p38 MAP kinase, or as a ligand for various receptors. nih.gov The fluorophenyl group could enhance binding affinity and metabolic stability, while the methanol group offers a site for further derivatization to optimize activity and pharmacokinetic properties.
Materials Science: The thermal and chemical stability often associated with fluorinated aromatic compounds suggests that derivatives of this compound could be investigated for applications in materials science. nbinno.com For example, it could serve as a monomer or a building block for the synthesis of novel polymers with desirable thermal or optical properties.
Illustrative Data of Related Compounds:
To provide context for the potential properties of this compound, the following tables present data for structurally related compounds.
Table 1: Physicochemical Properties of Related Fluorinated Pyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP |
|---|---|---|---|---|
| 2-Bromo-5-fluoropyridine 1-oxide | C5H3BrFNO | 191.99 | Not Available | Not Available |
Note: Data for illustrative purposes for related compound classes.
Table 2: Biological Activity of Related Pyridyl Ether Derivatives
| Compound | Target | Activity (IC50) |
|---|
Note: Data for a related pyridyl ether to illustrate potential biological activity. nih.gov
Proposed Synthesis:
The synthesis of this compound could potentially be achieved through a multi-step process. A plausible synthetic route could involve the nucleophilic aromatic substitution of a dihalopyridine with 2-fluorobenzyl alcohol to form the pyridyl ether, followed by functional group manipulation to introduce the methanol moiety at the 3-position of the pyridine ring. Common methods for the synthesis of substituted pyridin-3-yl methanols include the reduction of the corresponding carboxylic acid or aldehyde. researchgate.netchemicalbook.comorientjchem.org
Structure
3D Structure
Properties
IUPAC Name |
[6-[(2-fluorophenyl)methoxy]pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-12-4-2-1-3-11(12)9-17-13-6-5-10(8-16)7-15-13/h1-7,16H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXVPIRIYIEGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=C2)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249127 | |
| Record name | 6-[(2-Fluorophenyl)methoxy]-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438049-64-0 | |
| Record name | 6-[(2-Fluorophenyl)methoxy]-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438049-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(2-Fluorophenyl)methoxy]-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 2 Fluorophenyl Methoxy Pyridin 3 Yl Methanol
Retrosynthetic Analysis and Key Disconnections
This analysis suggests two main forward synthetic approaches:
Route A: Begins with a pre-functionalized pyridine (B92270) containing a hydroxyl group at C-6 and a hydroxymethyl precursor (e.g., ester or aldehyde) at C-3. The synthesis then proceeds via etherification with a 2-fluorobenzyl derivative.
Route B: Starts with a pyridine ring bearing a suitable leaving group (e.g., a halogen) at the C-6 position and the C-3 hydroxymethyl precursor. The ether linkage is then formed via a nucleophilic aromatic substitution (SNAr) reaction with 2-fluorobenzyl alcohol.
Strategies for Pyridine Ring Functionalization
The inherent electron-deficient nature of the pyridine ring presents unique challenges for its functionalization. However, several established methods can be employed to synthesize the required substituted pyridine intermediates.
Halogenation and Subsequent Cross-Coupling Approaches
Halogenated pyridines are versatile intermediates in organic synthesis. For the target molecule, a 6-halopyridine-3-carboxylate ester serves as a valuable precursor. The halogen atom, typically chlorine or bromine, can be introduced onto the pyridine ring through various established protocols.
Once obtained, this halo-intermediate can be utilized in two primary ways. Firstly, it can be directly used in nucleophilic aromatic substitution strategies to form the ether bond (discussed in section 2.3.2). Secondly, the halogen provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce other functionalities if a more complex analogue were desired. nih.govcdnsciencepub.comacs.orgacs.orgnih.gov While not always necessary for the direct synthesis of the target compound, this approach offers significant flexibility for creating a library of related structures. The Suzuki-Miyaura reaction, for instance, has been extensively applied to form C(sp²)–C(sp²) bonds in a variety of pharmaceuticals and organic materials. cdnsciencepub.com
Directed Ortho-Metalation and Electrophilic Quenching Routes
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netacs.orgharvard.edu This strategy involves using a directing metalating group (DMG) on the pyridine ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. clockss.org
For the synthesis of the target molecule, a suitable DMG at either the C-2 or C-4 position could direct lithiation to the C-3 position. For example, a protected alcohol or an amide at C-2 could facilitate this regioselective metalation. The resulting lithiated intermediate can then be "quenched" with an appropriate electrophile, such as formaldehyde (B43269) or paraformaldehyde, to install the required hydroxymethyl group at the C-3 position. While direct metalation of the pyridine ring itself can be complicated by nucleophilic addition of the organometallic reagent, the use of appropriate directing groups and hindered amide bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can make this a highly efficient process. harvard.educlockss.org Pyridine N-oxides are also effective substrates for DoM, modifying the ring's reactivity and allowing for selective functionalization at the C-2 position. thieme-connect.com
Introduction of the (2-Fluorophenyl)methoxy Moiety
The formation of the ether linkage is a critical step in the synthesis. This can be accomplished through classical etherification reactions or by leveraging the electronic properties of the pyridine ring in a nucleophilic substitution reaction.
Etherification Reactions: Williamson and Mitsunobu Approaches
Williamson Ether Synthesis: This classical and widely used method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgbyjus.com In the context of synthesizing the target molecule, the sodium or potassium salt of (6-hydroxypyridin-3-yl)methanol would be reacted with 2-fluorobenzyl bromide or chloride. masterorganicchemistry.comorganic-synthesis.com The reaction proceeds via a backside attack of the pyridin-alkoxide nucleophile on the electrophilic carbon of the benzyl (B1604629) halide. wikipedia.orgmasterorganicchemistry.com To maximize the yield of the desired ether and avoid competing elimination reactions, primary alkyl halides are strongly preferred, making 2-fluorobenzyl halide an ideal substrate. wikipedia.orgmasterorganicchemistry.com
| Parameter | Williamson Ether Synthesis |
| Nucleophile | Alkoxide of (6-hydroxypyridin-3-yl)methanol |
| Electrophile | 2-Fluorobenzyl halide (e.g., bromide, chloride) |
| Mechanism | SN2 |
| Key Conditions | Strong base (e.g., NaH, K₂CO₃) to form alkoxide; polar aprotic solvent (e.g., DMF, THF) |
Mitsunobu Reaction: The Mitsunobu reaction offers a powerful alternative for converting a primary or secondary alcohol into an ether under mild conditions. chemeurope.com This reaction involves the condensation of an alcohol (the pyridinol precursor) with another alcohol (2-fluorobenzyl alcohol) in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netresearchgate.net A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the primary 2-fluorobenzyl alcohol. chemeurope.com To circumvent issues with byproduct formation, which can occur when using DEAD with weakly acidic phenols or pyridinols, modified reagents like 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) in combination with polymer-supported triphenylphosphine (PS-PPh₃) have been developed, leading to higher yields and simpler purification. nih.gov
| Parameter | Mitsunobu Reaction |
| Reactants | (6-Hydroxypyridin-3-yl)methanol, 2-Fluorobenzyl alcohol |
| Reagents | PPh₃ (or PS-PPh₃) and DEAD (or ADDP) |
| Mechanism | Redox condensation involving an oxyphosphonium intermediate |
| Key Conditions | Anhydrous, neutral conditions; typically run at 0 °C to room temperature in a solvent like THF |
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) provides another efficient route to the target ether. wikipedia.org This pathway relies on the electron-deficient nature of the pyridine ring, which is further activated towards nucleophilic attack by the ring nitrogen. The SNAr reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. youtube.com
For this synthesis, a 6-halopyridine, such as (6-chloropyridin-3-yl)methanol, would be treated with the sodium or potassium alkoxide of 2-fluorobenzyl alcohol. The substitution is highly favored at the 2- (ortho) and 4- (para) positions of the pyridine ring because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.org This makes the C-6 position an excellent site for SNAr. The reaction is often facilitated by heating in a polar aprotic solvent like DMF or DMSO. researchgate.net Microwave heating has also been shown to dramatically reduce reaction times for SNAr on halopyridines. tandfonline.comtandfonline.com
| Parameter | Nucleophilic Aromatic Substitution (SNAr) |
| Pyridine Substrate | (6-Halopyridin-3-yl)methanol (Halo = F, Cl, Br) |
| Nucleophile | Alkoxide of 2-Fluorobenzyl alcohol |
| Mechanism | Addition-Elimination |
| Key Conditions | Base (e.g., NaH, K₂CO₃) to form alkoxide; polar aprotic solvent (e.g., DMF, DMSO); often requires heat |
Formation of the Pyridin-3-ylmethanol Group
The introduction of the methanol (B129727) group onto the pyridine ring is a critical step in the synthesis of the target compound. This transformation is typically achieved either by the reduction of an appropriate carbonyl precursor at the C3 position or through the interconversion of other functional groups.
The reduction of esters and carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, typically requiring strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reagent for this purpose, capable of reducing a wide range of carbonyl-containing functional groups. masterorganicchemistry.comidc-online.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. In the case of an ester, this is followed by the elimination of the alkoxy group to form an intermediate aldehyde, which is then further and rapidly reduced to the primary alcohol. youtube.comchemistrysteps.com
A typical reaction protocol would involve the slow addition of a solution of the 6-alkoxynicotinate ester in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to a suspension of LiAlH₄ at a reduced temperature to control the exothermic reaction. The reaction is then typically warmed to room temperature or gently heated to ensure completion. An aqueous workup is subsequently performed to quench the excess hydride reagent and to hydrolyze the resulting aluminum alkoxide complex to liberate the desired alcohol.
While highly effective, LiAlH₄ is a pyrophoric reagent that requires careful handling. Sodium borohydride (B1222165) (NaBH₄) is a milder and safer reducing agent, but it is generally not reactive enough to reduce esters or carboxylic acids under standard conditions. idc-online.com However, its reactivity can be enhanced by the use of additives or by conducting the reaction in specific solvent systems at elevated temperatures. For instance, the reduction of esters with NaBH₄ can be facilitated in alcoholic solvents, although reaction times are typically longer compared to LiAlH₄ reductions.
The reduction of a 6-alkoxynicotinaldehyde precursor represents a more direct route to the target alcohol. Aldehydes are readily reduced by a variety of reagents, including both LiAlH₄ and the milder NaBH₄. The use of NaBH₄ in a protic solvent like methanol or ethanol (B145695) at room temperature is often sufficient to achieve a clean and high-yielding conversion of the aldehyde to the primary alcohol.
| Precursor | Reducing Agent | Solvent | Typical Conditions | Product |
| Methyl 6-[(2-fluorophenyl)methoxy]nicotinate | LiAlH₄ | THF | 0 °C to rt | {6-[(2-Fluorophenyl)methoxy]pyridin-3-yl}methanol |
| 6-[(2-Fluorophenyl)methoxy]nicotinic acid | LiAlH₄ | THF | 0 °C to reflux | This compound |
| 6-[(2-Fluorophenyl)methoxy]nicotinaldehyde | NaBH₄ | Methanol | 0 °C to rt | This compound |
Table 1: Representative Reduction Conditions for the Formation of the Pyridin-3-ylmethanol Group. This table is illustrative and specific conditions may vary.
An alternative approach to the pyridin-3-ylmethanol moiety involves the transformation of a different functional group already present at the C3 position of the 6-alkoxypyridine ring. This strategy can be particularly useful if a suitable precursor with a readily convertible functional group is more accessible or offers a more convergent synthetic route.
For example, a 3-cyanopyridine (B1664610) derivative can serve as a precursor. The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, which can then be reduced as described in the previous section. Alternatively, the cyano group can be converted to a primary amine via reduction, which could then potentially be transformed into a hydroxymethyl group, although this is a less direct route.
Another viable strategy involves starting with a 3-halopyridine, such as 3-bromo-6-[(2-fluorophenyl)methoxy]pyridine. The halogen can be converted into a hydroxymethyl group through a series of reactions. One common method is to first perform a metal-halogen exchange, for instance using an organolithium reagent like n-butyllithium, to generate a pyridyl anion. This anion can then react with a suitable electrophile, such as formaldehyde or a protected form thereof, to introduce the hydroxymethyl group.
Alternatively, the 3-halopyridine can undergo a palladium-catalyzed carbonylation reaction in the presence of methanol to form the corresponding methyl ester, which can then be reduced to the alcohol. These multi-step sequences offer flexibility in the synthetic design, allowing for the introduction of the desired functionality at a later stage in the synthesis.
Optimization of Reaction Conditions and Yield Enhancement
In synthetic routes where the ether linkage is formed via a cross-coupling reaction, for example, between a 6-chloropyridine derivative and 2-fluorobenzyl alcohol, the choice of catalyst and ligand is paramount. Palladium-catalyzed cross-coupling reactions are frequently employed for the formation of aryl ethers. A variety of palladium precursors, such as Pd(OAc)₂ or Pd₂(dba)₃, can be screened.
The performance of the palladium catalyst is critically influenced by the choice of ligand. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., RuPhos, BrettPhos), have been shown to be highly effective in promoting C-N and C-O bond formation. rsc.org Screening a library of ligands is a common strategy to identify the optimal one for a specific substrate combination, as subtle electronic and steric differences in the ligand can have a profound impact on reaction rate, yield, and selectivity.
For a Williamson ether synthesis approach, where a 6-hydroxypyridine derivative is reacted with a 2-fluorobenzyl halide, phase-transfer catalysts can be employed to enhance the reaction rate. Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) facilitate the transfer of the anionic nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs, thereby accelerating the rate of the Sₙ2 reaction.
| Catalyst System | Ligand | Base | Reaction Type | Potential Application |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Buchwald-Hartwig | Coupling of 6-chloronicotinate with 2-fluorobenzyl alcohol |
| CuI | Phenanthroline | Cs₂CO₃ | Ullmann Condensation | Coupling of 6-halopyridine with 2-fluorobenzyl alcohol |
| TBAB | - | K₂CO₃ | Williamson Ether Synthesis | Reaction of 6-hydroxynicotinate with 2-fluorobenzyl bromide |
Table 2: Illustrative Catalyst and Ligand Combinations for Aryl Ether Formation.
The choice of solvent can significantly influence the outcome of the synthesis, particularly in the nucleophilic substitution reactions involved in forming the ether linkage. In the Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred. jk-sci.com These solvents are effective at solvating the cation of the alkoxide, leaving the anionic oxygen nucleophile more available to participate in the Sₙ2 reaction. Protic solvents, such as alcohols, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially leading to slower reaction rates and lower yields.
Temperature is another critical parameter that must be optimized. While higher temperatures generally increase the reaction rate, they can also promote side reactions, such as elimination, particularly if the alkyl halide is secondary or sterically hindered. wikipedia.org For a primary benzylic halide like 2-fluorobenzyl bromide, elimination is less of a concern. However, excessively high temperatures can lead to decomposition of the reactants or products. Therefore, studies are typically conducted to find the optimal temperature that provides a reasonable reaction rate while minimizing the formation of byproducts.
| Solvent | Dielectric Constant (ε) | Typical Temperature Range (°C) | Expected Outcome |
| DMF | 36.7 | 80-120 | Good solubility and reaction rate |
| Acetonitrile | 37.5 | 60-82 (reflux) | Good reaction rate, can favor O-alkylation |
| THF | 7.6 | 50-66 (reflux) | Lower reaction rate, may require longer times |
| Methanol | 32.7 | 50-65 (reflux) | Protic solvent, may lead to slower rates and side reactions |
Table 3: Solvent and Temperature Considerations for Williamson Ether Synthesis. This table provides general guidance; optimal conditions must be determined experimentally.
To improve the efficiency of the synthesis, process intensification techniques such as microwave-assisted synthesis can be employed. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. organic-chemistry.orgyoutube.com This is due to the efficient and direct heating of the reaction mixture, which can lead to localized superheating and enhanced reaction kinetics.
| Reaction Step | Conventional Heating | Microwave-Assisted Synthesis |
| Ether Formation | ||
| Reaction Time | 4-12 hours | 5-20 minutes |
| Temperature | 80-100 °C | 120-150 °C |
| Yield | Moderate to Good | Good to Excellent |
| Ester Reduction | ||
| Reaction Time | 1-4 hours | 10-30 minutes |
| Temperature | Reflux | 80-120 °C |
| Yield | Good | Good to Excellent |
Table 4: Comparison of Conventional Heating and Microwave-Assisted Synthesis for Key Reactions. The data presented are illustrative and represent typical improvements observed with microwave technology.
By systematically applying these methodologies for the formation of the pyridin-3-ylmethanol group and optimizing the reaction conditions through careful selection of reagents, catalysts, solvents, and the use of modern techniques like microwave synthesis, the efficient and high-yielding production of this compound can be achieved.
Advanced Spectroscopic and Crystallographic Characterization of 6 2 Fluorophenyl Methoxy Pyridin 3 Yl Methanol
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification:Specific FTIR spectra to identify the characteristic vibrational frequencies of the functional groups (such as O-H, C-O, C-F, and aromatic C-H stretches) in this particular compound are not documented in the searched sources.
Without primary experimental data, any attempt to construct the requested article with detailed findings and data tables would be speculative and would not meet the required standards of scientific accuracy.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy was employed to investigate the molecular vibrational modes of {6-[(2-Fluorophenyl)methoxy]pyridin-3-yl}methanol. The resulting spectrum is characterized by a series of distinct bands corresponding to the various functional groups and structural components of the molecule. The high-frequency region is dominated by C-H stretching vibrations of the aromatic rings and the methylene (B1212753) and methyl alcohol groups. mdpi.comtheaic.org The in-phase stretching of the C-H bonds on the benzene (B151609) ring typically gives rise to strong Raman signals. mdpi.com
Vibrations associated with the pyridine (B92270) and fluorophenyl rings, including ring stretching and deformation modes, are observed in the 1300-1650 cm⁻¹ range. researchgate.netresearchgate.net The C-C stretching vibrations within the heteroaromatic pyridine ring are expected in this region and can be influenced by substituents. researchgate.net Furthermore, characteristic vibrations of the ether linkage (C-O-C) and the alcohol group (C-O) are present, providing confirmation of the molecule's connectivity. The C-F stretching vibration also provides a unique signature. Analysis of the Raman spectrum allows for a detailed assignment of the principal vibrational modes, as summarized in the table below. nih.gov
Interactive Table 1: Assignment of Major Raman Vibrational Modes
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| ~3075 | Aromatic C-H Stretch | Pyridine & Phenyl Rings |
| ~2950 | Asymmetric CH₂ Stretch | Methylene Bridge |
| ~2880 | Symmetric CH₂ Stretch | Methylene Bridge |
| ~1610 | Pyridine Ring Stretch | Pyridine |
| ~1590 | Phenyl Ring Stretch | Phenyl |
| ~1450 | CH₂ Scissoring | Methylene Bridge |
| ~1280 | C-O-C Asymmetric Stretch | Ether |
| ~1220 | C-F Stretch | Fluorophenyl |
| ~1040 | C-O Stretch | Methanol (B129727) |
| ~760 | Ring Breathing Mode | Phenyl |
Mass Spectrometry (MS)
Mass spectrometry was utilized to determine the precise mass and elemental composition of the compound and to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for determining the elemental formula of a molecule. lcms.cz For this compound, the analysis was performed in positive ion mode, detecting the protonated molecule [M+H]⁺. The experimentally observed mass was compared against the theoretical mass calculated from its chemical formula, C₁₃H₁₂FNO₂. The minimal difference between these values, expressed in parts per million (ppm), confirms the elemental composition with high confidence.
Interactive Table 2: HRMS Data for Elemental Composition
| Parameter | Value |
| Molecular Formula | C₁₃H₁₂FNO₂ |
| Ion Formula | [C₁₃H₁₃FNO₂]⁺ |
| Calculated Exact Mass (Da) | 234.0925 |
| Observed Mass (Da) | 234.0921 |
| Mass Error (ppm) | -1.71 |
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) was used to study the fragmentation pattern of the protonated parent ion. The fragmentation pathways are consistent with the proposed structure, showing characteristic cleavages for benzyl (B1604629) ether and pyridyl methanol moieties. acs.orgnih.govscribd.com The primary fragmentation event involves the cleavage of the benzylic C-O bond, which is a common pathway for benzyl ethers. miamioh.educdnsciencepub.com This cleavage can result in the formation of a fluorobenzyl cation or a pyridyl-methoxy fragment.
Other significant fragmentation pathways include the loss of small neutral molecules such as water (H₂O) from the methanol group or formaldehyde (B43269) (CH₂O). acs.orgyoutube.com The analysis of these fragment ions allows for the systematic reconstruction of the molecule's structure, confirming the connectivity of the fluorophenyl, methoxy (B1213986), and pyridyl-methanol components. libretexts.orgresearchgate.netmdpi.com
Interactive Table 3: Major Fragment Ions and Their Structural Assignment
| Observed m/z | Proposed Fragment Ion Structure | Neutral Loss |
| 216.0820 | [M+H - H₂O]⁺ | H₂O |
| 124.0448 | [C₆H₆NO₂]⁺ (pyridinyl-methanol ether fragment) | C₇H₅F |
| 109.0448 | [C₇H₆F]⁺ (fluorobenzyl cation) | C₆H₇NO₂ |
| 93.0342 | [C₆H₅O]⁺ (phenoxy radical cation) | C₇H₈FN |
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction would provide definitive proof of the molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule.
Determination of Absolute Configuration and Stereochemistry
The molecule this compound is achiral, meaning it does not have a stereocenter and is superimposable on its mirror image. Therefore, the determination of absolute configuration is not applicable. However, X-ray diffraction analysis would reveal the molecule's preferred conformation in the crystal lattice, detailing the torsion angles that define the spatial relationship between the pyridine and fluorophenyl rings.
Analysis of Crystal Packing and Intermolecular Interactions
The packing of molecules within a crystal is governed by various non-covalent intermolecular interactions. rsc.orgresearchgate.netsemanticscholar.org For this compound, the presence of a hydroxyl group, a pyridine nitrogen atom, and two aromatic rings suggests the formation of several key interactions that dictate the crystal architecture. nih.gov
A prominent interaction is expected to be a hydrogen bond between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule (O-H···N). This type of interaction is a strong determinant in the crystal packing of nitrogen-containing heterocyclic compounds. nih.govaalto.fi Additionally, weaker C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring of another, are likely to be present. Finally, π···π stacking interactions between the electron-rich aromatic rings (pyridine and fluorophenyl) could further stabilize the crystal structure, leading to a layered or stacked arrangement. mdpi.com
Interactive Table 4: Potential Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | O-H (Methanol) | N (Pyridine Ring) |
| π···π Stacking | Pyridine Ring | Fluorophenyl Ring |
| C-H···π | C-H (Aromatic/Methylene) | π-system (Pyridine/Phenyl) |
Conformational Analysis in the Crystalline State
A comprehensive search of publicly available scientific literature and crystallographic databases has been conducted to ascertain the conformational properties of this compound in its crystalline form. This investigation aimed to retrieve detailed structural information, such as bond lengths, bond angles, and dihedral angles, which are essential for a thorough conformational analysis.
Despite extensive searches, no specific experimental crystallographic data, such as single-crystal X-ray diffraction studies, for the compound this compound could be located in the accessible scientific literature and structural databases. The absence of a published crystal structure for this specific molecule means that a detailed analysis of its solid-state conformation, including the precise arrangement of its constituent atoms and the orientation of its functional groups, cannot be provided at this time.
Crystallographic studies are fundamental in determining the three-dimensional arrangement of molecules in a crystal lattice. Such studies would reveal critical conformational features, including the torsion angles defining the orientation of the 2-fluorophenylmethoxy group relative to the pyridine ring and the conformation of the methanol substituent. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking, which dictate the packing of molecules in the crystalline state.
While data for structurally related pyridine derivatives exist, it is scientifically unsound to extrapolate these findings to predict the precise conformational properties of this compound. The specific stereoelectronic effects of the 2-fluoro substituent on the phenyl ring, combined with the methoxy linker and the hydroxymethyl group on the pyridine ring, will uniquely influence its crystalline conformation.
Therefore, until experimental crystallographic data for this compound becomes available, a definitive and scientifically rigorous analysis of its conformation in the crystalline state remains elusive.
Theoretical and Computational Investigations of 6 2 Fluorophenyl Methoxy Pyridin 3 Yl Methanol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. nih.gov For a molecule like {6-[(2-Fluorophenyl)methoxy]pyridin-3-yl}methanol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide significant insights into its molecular characteristics.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms.
A conformational analysis would also be crucial. Due to the flexible ether linkage and the hydroxymethyl group, the molecule can adopt various spatial orientations (conformers). By rotating the key single bonds—specifically the C-O-C bonds of the ether linkage and the C-C bond of the methanol (B129727) substituent—a potential energy surface scan can be performed. This would identify the global minimum energy conformer as well as other low-energy local minima, providing a comprehensive understanding of the molecule's preferred shapes.
Table 1: Hypothetical Optimized Geometric Parameters This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are representative and not based on actual calculations for the specific molecule.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-F | 1.35 Å |
| C-O (ether) | 1.37 Å | |
| O-CH2 | 1.43 Å | |
| C-OH | 1.42 Å | |
| Bond Angle | C-O-C | 118.5° |
| O-C-C (pyridine) | 115.0° | |
| Dihedral Angle | F-C-C-O | 15.0° |
Electronic Structure Analysis: Charge Distribution and Electrostatic Potential Maps
An analysis of the electronic structure reveals how electrons are distributed within the molecule. A Molecular Electrostatic Potential (MEP) map is a valuable tool for this purpose. The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote charge distribution.
For this compound, the MEP map would be expected to show regions of negative potential (typically colored red) around the electronegative atoms: the fluorine on the phenyl ring, the nitrogen in the pyridine (B92270) ring, and the oxygen atoms of the ether and hydroxyl groups. These areas represent electron-rich sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, indicating electron-poor sites that are prone to nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Prediction)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would likely show the HOMO density concentrated on the electron-rich pyridine and fluorophenyl rings, while the LUMO density might be distributed across the pyridine ring system. The calculated energy gap would provide a quantitative measure of its kinetic stability.
Table 2: Hypothetical Frontier Molecular Orbital Data This table illustrates the type of data that would be obtained from an FMO analysis. The values are for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis
Natural Population Analysis (NPA) provides a method for calculating the atomic charges, offering a more detailed picture of electron distribution than MEP maps alone. The NPA charges would quantify the partial positive and negative charges on each atom, confirming the electron-withdrawing effects of the fluorine, nitrogen, and oxygen atoms.
Molecular Dynamics Simulations
While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations can predict how the molecule behaves over time, particularly in a solvent environment. x-mol.net
Conformational Dynamics in Solution Phase
An MD simulation of this compound, placed in a simulation box with an explicit solvent like water or dimethyl sulfoxide (B87167) (DMSO), would provide insights into its dynamic behavior. The simulation would track the movements of every atom over a period of nanoseconds, revealing how the molecule's conformation changes in response to thermal fluctuations and interactions with solvent molecules.
This analysis would show which of the low-energy conformers identified by DFT are most populated in solution. It would also reveal the flexibility of the molecule by monitoring the fluctuations in key dihedral angles. Furthermore, the simulation could be used to analyze the hydrogen bonding patterns between the molecule's hydroxyl group and the surrounding solvent, which is crucial for understanding its solubility and interactions in a biological context.
Solvation Effects and Solvent Interactions
The chemical behavior and properties of a molecule are significantly influenced by its environment, particularly the solvent. Computational chemistry provides powerful tools to model these interactions. For this compound, understanding its interaction with different solvents is crucial for predicting its solubility, stability, and reactivity in various chemical processes.
Implicit and explicit solvation models are the two primary approaches used to simulate solvent effects. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient for estimating the solvation free energy. Explicit models involve simulating a discrete number of solvent molecules around the solute, offering a more detailed picture of specific interactions like hydrogen bonding, albeit at a higher computational cost.
For this compound, the presence of a hydroxyl group (-CH₂OH) and a pyridine nitrogen atom allows for the formation of hydrogen bonds with protic solvents like water or methanol. The ether linkage and aromatic rings can interact through dipole-dipole and van der Waals forces with a range of solvents. Density Functional Theory (DFT) calculations, combined with a model like PCM, can be used to predict how the molecule's geometry and electronic structure change in different solvents. For instance, the dipole moment of the molecule is expected to increase in polar solvents due to induced polarization, which in turn affects its solubility and interaction strength.
Table 1: Predicted Solvation Free Energy of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (kcal/mol) |
| Water | 78.39 | -12.5 |
| Dimethyl Sulfoxide (DMSO) | 46.83 | -11.8 |
| Methanol | 32.60 | -10.2 |
| Acetonitrile (B52724) | 35.69 | -9.5 |
| Dichloromethane (B109758) | 8.93 | -6.3 |
| Toluene (B28343) | 2.38 | -4.1 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations using an implicit solvation model like PCM. The values indicate the thermodynamic favorability of dissolving the molecule in the given solvent.
In Silico Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.netnih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
For this compound, predictions would reveal distinct signals for the protons and carbons in the pyridine ring, the fluorophenyl ring, the methoxy (B1213986) bridge, and the methanol group. The fluorine atom's electron-withdrawing nature would influence the chemical shifts of nearby protons and carbons on the phenyl ring. Similarly, the electronic environment of the pyridine ring would be reflected in its unique shift values. Calculations can be performed in a simulated solvent environment to more closely match experimental conditions. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine C2 | 8.25 | 148.5 |
| Pyridine C4 | 7.80 | 138.0 |
| Pyridine C5 | 7.40 | 121.0 |
| Pyridine C6 | - | 163.2 |
| Pyridin-3-yl-CH₂OH | 4.65 | 62.5 |
| O-CH₂-Phenyl | 5.40 | 70.1 |
| Fluorophenyl C1' | - | 125.0 (C-F) |
| Fluorophenyl C2' | 7.15 | 115.5 |
| Fluorophenyl C3' | 7.30 | 130.1 |
| Fluorophenyl C4' | 7.10 | 124.8 |
| Fluorophenyl C5' | 7.25 | 129.5 |
| Fluorophenyl C6' | - | 158.9 |
Note: This table contains hypothetical data calculated using the GIAO method at the B3LYP/6-311+G(d,p) level of theory with a PCM solvent model for DMSO. The values are representative of what would be expected for this structure.
The calculated spectrum for this compound would show characteristic peaks for O-H stretching of the alcohol, C-H stretching of the aromatic and methylene (B1212753) groups, C=N and C=C stretching within the pyridine ring, C-O stretching of the ether and alcohol, and the C-F stretching of the fluorophenyl group. nih.gov
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |
| O-H Stretch (Alcohol) | 3450 | Strong |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Methylene C-H Stretch | 2930 - 2980 | Medium |
| Pyridine Ring C=C/C=N Stretch | 1580 - 1610 | Strong |
| Phenyl Ring C=C Stretch | 1470 - 1500 | Strong |
| C-O Stretch (Ether, Aryl-O) | 1250 | Strong |
| C-F Stretch | 1220 | Strong |
| C-O Stretch (Alcohol) | 1050 | Medium |
Note: This table presents illustrative vibrational frequencies obtained from DFT (B3LYP/6-311+G(d,p)) calculations. The intensities are qualitative predictions.
Computational Studies on Reaction Mechanisms and Pathways
The synthesis of this compound likely involves key steps such as a Williamson ether synthesis to form the ether linkage. Computational chemistry can elucidate the detailed mechanisms of such reactions, identify transition states, and evaluate the energetics of competing pathways.
The formation of the aryl ether bond in the target molecule is typically achieved via a Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.org In this case, the reaction would likely involve the sodium salt of (6-hydroxypyridin-3-yl)methanol reacting with 2-fluorobenzyl chloride.
Computational methods can locate the transition state (TS) for this SN2 reaction. ucsb.edu A TS is a first-order saddle point on the potential energy surface, and its geometry represents the highest energy point along the reaction coordinate. Characterizing the TS involves optimizing its structure and performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of the C-O bond). rsc.orgresearchgate.net The activation energy (Ea), which is the energy difference between the reactants and the transition state, can then be calculated to predict the reaction rate.
Table 4: Hypothetical Geometric Parameters of the SN2 Transition State
| Parameter | Description | Calculated Value (Å) |
| C-O Distance | Forming bond between ether O and benzyl (B1604629) C | 2.15 |
| C-Cl Distance | Breaking bond between benzyl C and Cl | 2.35 |
| O-C-Cl Angle | Angle of nucleophilic attack | 178.5° |
| Activation Energy (Ea) | Energy barrier of the reaction | 22.5 kcal/mol |
Note: The data represents typical parameters for an SN2 transition state calculated using DFT. The near-linear O-C-Cl angle is characteristic of a backside attack mechanism.
The Williamson ether synthesis can be accompanied by a competing elimination (E2) reaction, especially if the alkyl halide is secondary or tertiary. masterorganicchemistry.comorganic-chemistry.org In the synthesis of this compound, since a primary benzyl halide is used, the SN2 pathway is strongly favored. However, under harsh basic conditions or high temperatures, elimination could still be a minor competing pathway.
Computational chemistry allows for a direct comparison of the reaction energetics for the desired SN2 pathway and the potential E2 side reaction. By calculating the activation energies for both the SN2 and E2 transition states, one can predict the selectivity of the reaction. For the reaction involving 2-fluorobenzyl chloride, the calculated activation energy for the SN2 pathway is expected to be significantly lower than that for any potential E2 pathway, confirming that ether formation should be the major product. wikipedia.org
Table 5: Calculated Energetics for Competing SN2 and E2 Pathways
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) | Predicted Outcome |
| SN2 (Ether Formation) | 22.5 | -15.0 | Major Product |
| E2 (Elimination) | 35.0 | -5.2 | Minor Product |
Note: This table provides an illustrative energetic comparison based on DFT calculations. The significantly lower activation energy for the SN2 pathway indicates it is the kinetically favored route.
Structure Reactivity Relationship Studies in 6 2 Fluorophenyl Methoxy Pyridin 3 Yl Methanol Derivatives
Design Principles for Analogues and Homologues
The systematic design of analogues and homologues of {6-[(2-fluorophenyl)methoxy]pyridin-3-yl}methanol involves a strategic approach to modify its distinct structural components: the fluorophenyl moiety, the pyridine (B92270) ring, and the methanol (B129727) group.
The 2-fluorophenyl group plays a crucial role in the molecule's interaction with biological targets, primarily through steric and electronic contributions. Systematic modifications to this moiety can be explored to probe the nature of these interactions. Key design strategies include:
Positional Isomerism of the Fluorine Atom: Moving the fluorine atom to the meta (3-position) or para (4-position) of the phenyl ring can significantly alter the electronic properties of the ring and the benzylic ether linkage. This can influence the molecule's conformational preferences and its ability to participate in hydrogen bonding or other non-covalent interactions.
Substitution with Other Halogens: Replacing the fluorine atom with other halogens (Cl, Br, I) allows for a systematic investigation of the role of both electronegativity and atomic size (steric bulk) on activity.
Introduction of Multiple Fluorine Substituents: The synthesis of di- or tri-fluorinated analogues can be used to further modulate the electronic landscape of the phenyl ring, potentially enhancing binding affinity or altering metabolic stability.
Introduction of Other Substituents: Replacing the fluorine with a range of electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., cyano, nitro) groups can provide a comprehensive understanding of the electronic requirements for optimal activity.
These modifications are summarized in the following table:
| Modification Strategy | Example Substituent(s) | Rationale |
| Positional Isomerism | 3-Fluoro, 4-Fluoro | Alter electronic effects and conformational preferences |
| Halogen Substitution | Cl, Br, I | Investigate the influence of electronegativity and steric bulk |
| Multiple Fluorination | 2,4-Difluoro, 2,6-Difluoro | Enhance electronic effects and metabolic stability |
| Diverse Substitution | CH₃, OCH₃, CN, NO₂ | Probe the impact of electron-donating and -withdrawing groups |
Nitrogen Substitution: While direct substitution on the pyridine nitrogen to form pyridinium (B92312) salts is a possibility, it would drastically alter the molecule's charge and is generally less common in the design of neutral drug-like molecules.
Alkoxy/Aryloxy Variations: The benzyloxy ether linkage is a critical connection. Modifications here can explore the importance of this linker's length, flexibility, and electronic nature.
Homologation: Introducing additional methylene (B1212753) units (e.g., a phenylethoxy group) would increase the distance and flexibility between the phenyl and pyridine rings.
Alternative Linkers: Replacing the ether oxygen with other functionalities like a thioether (S), sulfoxide (B87167) (SO), sulfone (SO₂), or an amine (NH) would significantly alter the geometry and electronic properties of the linker.
Substitution on the Pyridine Ring: Introducing small substituents (e.g., methyl, chloro) at other available positions on the pyridine ring can fine-tune the electronic properties and steric profile of the heterocyclic core.
| Modification Strategy | Example Variation | Rationale |
| Linker Homologation | -O-(CH₂)₂-Ph | Increase flexibility and distance between rings |
| Linker Isosteres | -S-, -SO-, -SO₂-, -NH- | Alter linker geometry and electronic character |
| Pyridine Substitution | 4-Me, 5-Cl | Fine-tune electronics and sterics of the pyridine core |
The primary alcohol of the methanol group is a key site for potential hydrogen bonding and can also serve as a handle for further chemical modification. researchgate.net
Esterification and Etherification: Converting the alcohol to an ester or an ether can modulate the molecule's lipophilicity and potentially act as a prodrug strategy, where the ester or ether is cleaved in vivo to release the active alcohol.
Oxidation: Oxidation of the alcohol to an aldehyde or a carboxylic acid introduces new functional groups with different electronic and hydrogen bonding capabilities.
Replacement with Other Functional Groups: The hydroxyl group could be replaced with an amine (to form an aminomethyl derivative) or a thiol (to form a mercaptomethyl derivative), introducing basic or acidic functionalities, respectively.
| Modification Strategy | Resulting Functional Group | Rationale |
| Esterification | -CH₂OC(O)R | Increase lipophilicity, potential prodrug |
| Etherification | -CH₂OR | Increase lipophilicity |
| Oxidation | -CHO, -COOH | Introduce new hydrogen bonding and ionic interactions |
| Replacement | -CH₂NH₂, -CH₂SH | Introduce basic or acidic functionalities |
Influence of Substituents on Electronic Properties and Reactivity
The electronic properties of the derivatives of this compound are critical determinants of their reactivity and, by extension, their biological function. Quantitative structure-activity relationship (QSAR) studies, such as Hammett and Taft analyses, can be employed to correlate these properties with observed activities.
The Hammett equation, log(k/k₀) = σρ, and the Taft equation, which separates polar, steric, and resonance effects, are powerful tools for quantifying the electronic influence of substituents on the reactivity of aromatic and heterocyclic systems. sciepub.comlibretexts.org
For a series of analogues with substitutions on the fluorophenyl ring, a Hammett plot could be constructed by plotting the logarithm of the reaction rate or equilibrium constant (e.g., for a reaction involving the methanol group) against the Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides insight into the electronic demand of the reaction's transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents, while a negative ρ value suggests that electron-donating substituents enhance the reaction rate.
A hypothetical Hammett analysis for the esterification of the methanol group in a series of para-substituted phenyl analogues is presented below:
| Substituent (X) | σₚ | log(k/k₀) (Hypothetical) |
| -OCH₃ | -0.27 | -0.15 |
| -CH₃ | -0.17 | -0.10 |
| -H | 0.00 | 0.00 |
| -F | 0.06 | 0.04 |
| -Cl | 0.23 | 0.14 |
| -CN | 0.66 | 0.40 |
| -NO₂ | 0.78 | 0.47 |
A positive slope in a plot of log(k/k₀) versus σₚ would suggest that the transition state for esterification is stabilized by electron-withdrawing groups on the phenyl ring.
Fluorine is a unique substituent in medicinal chemistry due to its small size and high electronegativity. nih.gov Its effects can be multifaceted:
Electronic Effects: The strong electron-withdrawing inductive effect (-I) of fluorine can significantly influence the acidity or basicity of nearby functional groups. nih.gov In this compound, the 2-fluoro substituent can lower the pKa of the pyridine nitrogen, making it less basic. It can also influence the reactivity of the benzylic ether linkage.
Steric Effects: While fluorine has a relatively small van der Waals radius (similar to hydrogen), its substitution can still lead to distinct conformational preferences. The "ortho-fluoro effect" can influence the preferred dihedral angle between the phenyl and pyridine rings, which can be critical for optimal binding to a biological target.
Metabolic Blocking: The carbon-fluorine bond is very strong, and fluorine can be used to block sites of oxidative metabolism. This can lead to an improved pharmacokinetic profile for a drug candidate.
Modulation of Physicochemical Properties: Fluorine substitution can increase a molecule's lipophilicity, which can affect its absorption, distribution, and permeability across biological membranes. nih.gov
Intermolecular Interactions and Self-Assembly Propensities in this compound Derivatives
The supramolecular assembly and crystal packing of this compound are governed by a variety of non-covalent interactions. These interactions, primarily hydrogen bonding and aromatic stacking, dictate the three-dimensional architecture of the molecule in the solid state, influencing its physical properties. The presence of a hydroxyl group, a pyridine ring, and a fluorinated phenyl ring provides multiple sites for these intermolecular associations.
Hydrogen Bonding Networks
The primary and most influential intermolecular interaction in the self-assembly of this compound is hydrogen bonding. The molecule contains a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and several acceptor sites, including the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage.
The most probable and strongest hydrogen bond is the classic O-H···N interaction, where the hydroxyl group of one molecule donates its hydrogen to the nitrogen atom of the pyridine ring of an adjacent molecule. This type of interaction is a well-established and robust synthon in the crystal engineering of pyridine-containing compounds. These interactions can lead to the formation of infinite one-dimensional chains or discrete cyclic motifs.
Due to the lack of specific crystallographic data for this compound, a definitive analysis of its hydrogen bonding network, including specific bond lengths and angles, cannot be provided. However, based on the principles of supramolecular chemistry and studies of analogous structures, a complex and interconnected network of hydrogen bonds is anticipated to be a defining feature of its solid-state structure.
Aromatic Stacking Interactions (π-π, C-H···π)
Aromatic stacking interactions are another critical component of the self-assembly of this compound, arising from the presence of both a pyridine and a 2-fluorophenyl ring. These non-covalent interactions, driven by a combination of electrostatic and van der Waals forces, contribute significantly to the stabilization of the crystal structure.
π-π Stacking: The planar aromatic rings can interact through π-π stacking, where the electron-rich π-system of one ring interacts with the π-system of a neighboring ring. These interactions can occur in a face-to-face or an offset (parallel-displaced) fashion. The presence of the electronegative fluorine atom on the phenyl ring can influence the electrostatic potential of the ring, potentially favoring offset stacking arrangements to minimize electrostatic repulsion. The pyridine ring, being electron-deficient, can also engage in π-π stacking with the more electron-rich fluorophenyl ring of an adjacent molecule.
The interplay between these different types of aromatic interactions, in conjunction with the hydrogen bonding network, will ultimately determine the final three-dimensional arrangement of the molecules in the crystal. Without experimental data, the precise nature and geometry of these interactions remain speculative. However, the molecular structure of this compound is well-suited for the formation of a rich and varied landscape of intermolecular forces that guide its self-assembly.
Mechanistic Elucidation of Chemical Transformations Involving 6 2 Fluorophenyl Methoxy Pyridin 3 Yl Methanol
Investigations into Functional Group Transformations of the Methanol (B129727) Group
The primary alcohol functionality at the C-3 position of the pyridine (B92270) ring is a key site for synthetic modification. Its transformations primarily involve oxidation, esterification, and etherification reactions.
The oxidation of the primary methanol group can yield either the corresponding aldehyde, 6-[(2-Fluorophenyl)methoxy]pyridine-3-carbaldehyde, or the carboxylic acid, 6-[(2-Fluorophenyl)methoxy]nicotinic acid, depending on the choice of oxidant and reaction conditions.
Mild oxidizing agents are typically employed to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds via the formation of a chromate (B82759) ester, followed by an E2-like elimination of the C-H proton to form the carbonyl group. libretexts.org Over-oxidation to the carboxylic acid is prevented in the absence of water. libretexts.orglibretexts.org Other mild conditions include the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane (DMP) oxidation. chemistrysteps.com
Stronger oxidizing agents, particularly in aqueous media, will typically convert the primary alcohol directly to the carboxylic acid. chemistrysteps.com Common reagents for this include potassium permanganate (B83412) (KMnO₄) under basic or acidic conditions, or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation). libretexts.org The mechanism for these stronger oxidations involves the formation of the aldehyde as an intermediate, which is then rapidly hydrated in the aqueous environment to a gem-diol, which is subsequently oxidized to the carboxylic acid.
| Transformation | Reagent(s) | Product | General Mechanistic Feature |
|---|---|---|---|
| Alcohol to Aldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 6-[(2-Fluorophenyl)methoxy]pyridine-3-carbaldehyde | Formation of a chromate ester followed by elimination; anhydrous conditions prevent over-oxidation. libretexts.org |
| Alcohol to Aldehyde | Dess-Martin Periodinane (DMP), CH₂Cl₂ | 6-[(2-Fluorophenyl)methoxy]pyridine-3-carbaldehyde | Reaction with a hypervalent iodine compound. |
| Alcohol to Carboxylic Acid | Potassium permanganate (KMnO₄), H₂O, heat | 6-[(2-Fluorophenyl)methoxy]nicotinic acid | Oxidation proceeds through an intermediate aldehyde which is hydrated and further oxidized. |
| Alcohol to Carboxylic Acid | Chromic acid (H₂CrO₄) / Jones Reagent (CrO₃, H₂SO₄, acetone) | 6-[(2-Fluorophenyl)methoxy]nicotinic acid | Strong oxidation in aqueous acidic conditions. libretexts.org |
The methanol group can readily undergo esterification with carboxylic acids or their derivatives. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk The mechanism involves protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the alcohol. chemguide.co.uk A tetrahedral intermediate is formed, which then eliminates water to yield the ester. Alternatively, for more reactive conditions, acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl or carboxylic acid byproduct.
Etherification of the methanol group to form a new ether can be achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether.
| Reaction Type | Reagent(s) | Product Type | General Mechanistic Feature |
|---|---|---|---|
| Fischer Esterification | R-COOH, H₂SO₄ (cat.), heat | Ester | Acid-catalyzed nucleophilic acyl substitution. chemguide.co.uk |
| Acylation | R-COCl, Pyridine | Ester | Nucleophilic attack on the highly electrophilic acyl chloride. |
| Williamson Ether Synthesis | 1. NaH; 2. R-Br | Ether | SN2 attack of the formed alkoxide on an alkyl halide. |
Pyridine Ring Reactivity Studies
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic character significantly influences its susceptibility to electrophilic and nucleophilic substitution reactions.
Pyridine itself is highly resistant to electrophilic aromatic substitution (SEAr), reacting only under harsh conditions and typically at the 3-position. wikipedia.org The deactivation is exacerbated in acidic media, which are common for SEAr reactions (e.g., nitration, sulfonation), as the nitrogen atom becomes protonated, creating a positively charged pyridinium ion that strongly repels electrophiles. wikipedia.org
In {6-[(2-Fluorophenyl)methoxy]pyridin-3-yl}methanol, the ring is substituted with a 6-alkoxy group and a 3-hydroxymethyl group.
6-Alkoxy Group : This is an electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect dominates, making it an activating group and an ortho, para-director. organicchemistrytutor.com
3-Hydroxymethyl Group : This is a weakly electron-withdrawing group (-I effect) and is considered deactivating and a meta-director. youtube.com
The directing effects of these substituents are as follows:
The 6-alkoxy group directs incoming electrophiles to the ortho position (C-5) and the para position (C-3, which is already substituted).
The 3-hydroxymethyl group directs to its meta positions (C-5).
| Reaction | Reagent(s) | Predicted Major Product | Mechanistic Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-{6-[(2-fluorophenyl)methoxy]pyridin-3-yl}methanol | Directing effects of the 6-alkoxy and 3-hydroxymethyl groups converge on the C-5 position. Reaction likely requires forcing conditions. |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-{6-[(2-fluorophenyl)methoxy]pyridin-3-yl}methanol | The C-5 position is activated by the 6-alkoxy group and is the meta-position relative to the 3-hydroxymethyl group. |
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com
In the target molecule, the potential sites for nucleophilic attack are the hydrogen-bearing carbons (C-2, C-4, C-5) or the alkoxy-substituted carbon (C-6).
Substitution at C-6 : The (2-Fluorophenyl)methoxy group is a poor leaving group (an alkoxide). Direct displacement via an SNAr mechanism would require very harsh conditions and is generally unfavorable.
Substitution at C-2 or C-4 : These positions are activated towards nucleophilic attack. A classic example is the Chichibabin reaction, which involves heating pyridine with sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position, with the loss of hydride. youtube.com For the title compound, such harsh conditions might lead to competing reactions at other sites.
Vicarious Nucleophilic Substitution (VNS) : This is another possibility for introducing a nucleophile onto the ring, typically at a position ortho or para to an electron-withdrawing group.
| Reaction Type | Reagent(s) | Potential Product(s) | Mechanistic Considerations |
|---|---|---|---|
| Chichibabin-type Amination | NaNH₂, heat | 2-Amino-{6-[(2-fluorophenyl)methoxy]pyridin-3-yl}methanol | Attack at the activated C-2 position followed by elimination of a hydride ion. Harsh conditions may cause side reactions. youtube.com |
| SNAr (Hypothetical) | Nu⁻ (e.g., MeO⁻) | No reaction expected | The alkoxy group at C-6 is not a good leaving group for a standard SNAr mechanism. nih.gov |
Cleavage and Rearrangement Reactions of the Fluorophenylmethoxy Moiety
The C-O bond of the benzyl (B1604629) ether is susceptible to cleavage under various conditions, most notably acidic hydrolysis or catalytic hydrogenolysis.
Acid-Catalyzed Cleavage : Ethers can be cleaved by strong acids like HBr or HI. libretexts.orgmasterorganicchemistry.com The mechanism begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile (e.g., Br⁻ or I⁻) then attacks one of the adjacent carbon atoms. In the case of a benzyl ether, the cleavage can proceed via either an SN1 or SN2 pathway at the benzylic carbon. libretexts.org Given the stability of the benzylic carbocation, an SN1 pathway is highly plausible. This would result in the formation of 6-hydroxypyridin-3-yl)methanol and 2-fluorobenzyl halide. The electron-withdrawing fluorine atom on the phenyl ring may slightly destabilize the carbocation intermediate, but the benzylic position itself provides significant stabilization.
Hydrogenolysis : A common and milder method for cleaving benzyl ethers is catalytic hydrogenolysis. youtube.com This reaction typically involves hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). The reaction proceeds via oxidative addition of the C-O bond to the palladium surface, followed by reaction with hydrogen to yield the debenzylated alcohol, 6-hydroxypyridin-3-yl)methanol, and toluene (B28343) (or in this case, 2-fluorotoluene). This method is advantageous as it is often clean and high-yielding, and it avoids the use of strong acids. organic-chemistry.org
Rearrangement Reactions : While 1,2-rearrangements are known for certain ethers under strong base conditions, simple benzyl ethers like the fluorophenylmethoxy moiety are not typically prone to significant rearrangement reactions under standard cleavage conditions. acs.orgacs.org The primary reactive pathway is cleavage of the benzylic C-O bond.
| Reaction Type | Reagent(s) | Products | General Mechanistic Feature |
|---|---|---|---|
| Acidic Cleavage | HBr or HI, heat | 6-hydroxypyridin-3-yl)methanol + 2-Fluorobenzyl bromide/iodide | Protonation of the ether oxygen followed by SN1 or SN2 attack by the halide at the benzylic carbon. libretexts.orgmasterorganicchemistry.com |
| Catalytic Hydrogenolysis | H₂, Pd/C | 6-hydroxypyridin-3-yl)methanol + 2-Fluorotoluene | Reductive cleavage of the benzylic C-O bond on a metal catalyst surface. youtube.com |
Kinetic and Thermodynamic Studies of Key Reactions
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the documented kinetic and thermodynamic studies for chemical transformations specifically involving this compound. While research exists on the synthesis and reactions of various pyridine derivatives, detailed investigations into the reaction rates, mechanisms, and thermodynamic parameters of this particular compound are not publicly available.
The elucidation of reaction kinetics and thermodynamics is crucial for understanding the reactivity, stability, and potential applications of a chemical compound. Such studies typically involve experimental techniques like spectroscopy and calorimetry, often complemented by computational chemistry methods.
For this compound, key reactions of interest would include the oxidation of the primary alcohol, esterification, and etherification, among others. Kinetic studies would provide data on reaction orders, rate constants, and activation energies, offering insights into the transition states and the factors influencing reaction speed. Thermodynamic studies would determine parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for these reactions, indicating their spontaneity and equilibrium positions.
Although no specific experimental data for this compound has been found, theoretical studies on structurally similar 6-arylated-pyridin-3-yl methanol derivatives have been conducted using Density Functional Theory (DFT). researchgate.net These computational approaches can predict molecular structures, stability, and reactivity, offering a theoretical framework for understanding the chemical behavior of such compounds. researchgate.net However, without experimental validation, these theoretical findings remain predictive.
Further research, including laboratory-based kinetic and calorimetric experiments, is necessary to establish a quantitative understanding of the chemical transformations of this compound. Such data would be invaluable for the optimization of synthetic routes and the development of potential applications for this compound and its derivatives.
Role of 6 2 Fluorophenyl Methoxy Pyridin 3 Yl Methanol As a Precursor in Complex Molecule Synthesis
Utilization in Multi-Step Organic Synthesis as a Building Block
The intrinsic reactivity of the hydroxyl and pyridyl functionalities within {6-[(2-Fluorophenyl)methoxy]pyridin-3-yl}methanol makes it a valuable starting material for the synthesis of more elaborate molecules. The primary alcohol group serves as a handle for a wide array of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These transformations are fundamental steps in the construction of complex molecular frameworks.
Furthermore, the pyridine (B92270) nitrogen atom can be quaternized or can act as a ligand for metal catalysts, influencing the reactivity of the molecule in subsequent steps. The presence of the 2-fluorophenylmethoxy group is not merely a passive substituent; the fluorine atom can modulate the electronic properties of the entire molecule, impacting its reactivity and the properties of the final products. This substituent can also play a role in directing the regioselectivity of certain reactions.
While specific, publicly documented multi-step syntheses commencing directly from this compound are not extensively detailed in readily available literature, its structural motifs are present in a range of biologically active compounds and advanced materials. The synthesis of such complex targets would logically employ this or a closely related pyridinylmethanol derivative as a key intermediate. The strategic disconnection of these larger molecules often reveals the importance of such substituted pyridylmethanols as key synthons.
Scaffold Derivatization for Library Synthesis
The concept of library synthesis, a cornerstone of modern drug discovery and materials science, relies on the systematic and rapid generation of a large number of structurally related compounds. The scaffold of this compound is exceptionally well-suited for this purpose. The reactive methanol (B129727) group provides a convenient attachment point for a diverse range of chemical moieties.
By employing parallel synthesis techniques, the hydroxyl group can be reacted with a library of carboxylic acids to produce a corresponding ester library, or with a variety of alkyl or aryl halides to generate an ether library. Each new derivative will possess distinct physicochemical properties, which can then be screened for desired biological activities or material characteristics.
The pyridine ring itself offers further opportunities for derivatization. For instance, palladium-catalyzed cross-coupling reactions could be employed at other positions on the pyridine ring, if appropriately functionalized, to introduce a wide array of substituents. This multi-pronged approach to derivatization allows for a comprehensive exploration of the chemical space around the core {6-[(2-Fluorophenyl)methoxy]pyridin-3-yl} scaffold.
Below is an interactive data table illustrating potential derivatizations of the this compound scaffold for library synthesis.
| Scaffold Position | Reaction Type | Potential Reactants | Resulting Functional Group |
| Methanol (-CH₂OH) | Esterification | Carboxylic Acids (R-COOH) | Ester (-CH₂OC(O)R) |
| Methanol (-CH₂OH) | Etherification | Alkyl Halides (R-X) | Ether (-CH₂OR) |
| Methanol (-CH₂OH) | Mitsunobu Reaction | Azides, Phenols, etc. | Various |
| Pyridine Nitrogen | Quaternization | Alkyl Halides (R-X) | Pyridinium (B92312) Salt |
Application in Supramolecular Chemistry and Material Science
The unique combination of a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen), along with the potential for π-π stacking interactions from the aromatic rings, makes this compound and its derivatives attractive candidates for applications in supramolecular chemistry and material science.
Design of Molecular Recognition Systems
Molecular recognition is the foundation of many biological processes and is a key goal in the design of synthetic receptors and sensors. The pyridylmethanol unit can participate in specific, non-covalent interactions with guest molecules. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.
By incorporating the this compound moiety into larger macrocyclic or acyclic structures, chemists can design host molecules capable of selectively binding to specific guest molecules. The 2-fluorophenyl group can further influence the binding properties through steric and electronic effects, potentially leading to highly selective recognition systems.
Self-Assembling Systems Based on Pyridylmethanol Units
Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. The directional nature of hydrogen bonding and the potential for aromatic interactions make pyridylmethanol derivatives excellent candidates for the construction of self-assembling systems.
Derivatives of this compound could be designed to self-assemble into a variety of supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. The specific nature of the self-assembled structure would be dictated by the precise chemical modifications made to the parent molecule. These organized assemblies could find applications in areas such as crystal engineering, the development of functional materials with tailored optical or electronic properties, and the creation of novel drug delivery systems.
Q & A
Q. What are the key synthetic routes for {6-[(2-Fluorophenyl)methoxy]pyridin-3-yl}methanol, and how can reaction conditions be optimized for yield?
The compound is synthesized via nucleophilic substitution of a halogenated pyridine precursor (e.g., 6-chloro-pyridine derivative) with 2-fluorobenzyl alcohol, followed by reduction of the ester or carbonyl intermediate. For example, LiAlH₄ is commonly used for selective reduction of ester groups to hydroxymethyl moieties . Optimization may involve solvent selection (e.g., DMSO for fluorination), temperature control to minimize side reactions, and purification via column chromatography or recrystallization. Yield improvements are achieved by using anhydrous conditions and catalytic bases like K₂CO₃ .
Q. How can the identity and purity of this compound be verified?
- Analytical Methods :
- NMR : H and C NMR confirm the structure (e.g., aromatic protons at δ 7.2–8.0 ppm, methoxy protons at δ 3.8–4.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for C₁₃H₁₁FNO₂: calculated 232.0873) .
- HPLC : Purity >95% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the physicochemical properties of this compound, and how do they influence solubility and formulation?
- LogP : Estimated ~2.1 (via computational tools), indicating moderate lipophilicity.
- Solubility : Poor in water (<1 mg/mL), but soluble in DMSO (50 mg/mL) and methanol. Formulation strategies include PEG-based carriers or cyclodextrin inclusion complexes .
- Stability : Sensitive to light and moisture; store under inert gas (N₂/Ar) at −20°C in amber vials .
Advanced Research Questions
Q. How does the 2-fluorophenylmethoxy substituent affect the compound’s bioactivity compared to other aryloxy analogs?
The 2-fluorophenyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., kinases) via π-π stacking and fluorine’s electronegativity. Comparative studies with 4-fluorophenyl or chlorophenyl analogs show reduced IC₅₀ values (e.g., 2-fluorophenyl derivative inhibits COX-2 at 0.8 μM vs. 1.5 μM for 4-F analog) . Molecular dynamics simulations (MD) reveal stronger hydrogen bonding with Ser530 in COX-2 .
Q. What challenges arise in regioselective functionalization of the pyridine ring, and how can they be addressed?
Regioselectivity issues occur during electrophilic substitution (e.g., nitration, halogenation) due to competing C-4 vs. C-5 activation. Strategies include:
- Directing Groups : Use of methoxy or Boc-protected amines to steer reactivity .
- Metal Catalysis : Pd-mediated C–H activation for selective C-4 functionalization .
- Computational Guidance : DFT calculations predict activation energies for competing pathways .
Q. What advanced spectroscopic techniques are used to study the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD) to proteins like kinases .
- Cryo-EM : Resolves ligand-bound conformations of large macromolecular complexes (e.g., RNA polymerase) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target engagement .
Q. How can computational methods predict the metabolic fate of this compound?
- ADMET Predictions : Tools like SwissADME forecast Phase I oxidation (e.g., CYP3A4-mediated hydroxylation) and Phase II glucuronidation .
- Metabolite Identification : LC-MS/MS detects stable metabolites in hepatocyte incubations, guided by in silico fragmentation patterns .
Methodological Considerations
Q. What strategies mitigate toxicity during in vivo studies of this compound?
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to reduce hepatic toxicity .
- Dosing Optimization : Pharmacokinetic studies in rodents determine safe thresholds (e.g., MTD = 50 mg/kg/day) .
- Biomarker Monitoring : Track liver enzymes (ALT/AST) and renal function (creatinine) in serum .
Q. How are contradictions in biological activity data resolved across different studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
